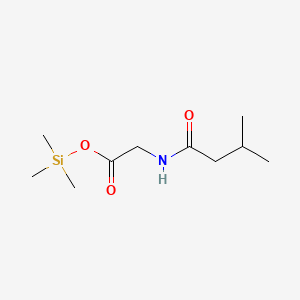

Glycine, N-(3-methyl-1-oxobutyl)-, trimethylsilyl ester

Description

Chemical Basis of TMS Derivatization

The derivatization of Glycine, N-(3-methyl-1-oxobutyl)-, trimethylsilyl ester involves two critical modifications: protection of the carboxylate group as a TMS ester and stabilization of the amide bond through the 3-methyl-1-oxobutyl substituent. This dual modification addresses the inherent polarity and thermal instability of underivatized glycine conjugates, which often lead to poor gas chromatography (GC) performance and decomposition during analysis. The TMS group’s electron-donating properties enhance volatility by reducing intermolecular hydrogen bonding, while the branched acyl group prevents enolization and keto-enol tautomerization that could complicate spectral interpretation.

Key reaction parameters include:

- Stoichiometry : A 2:1 molar ratio of silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to analyte ensures complete esterification of carboxyl groups and partial protection of amide nitrogens.

- Catalysis : Imidazole (0.1–1% v/v) accelerates silylation by scavenging liberated protons, shifting equilibrium toward product formation.

- Solvent Selection : Anhydrous pyridine remains the solvent of choice despite toxicity concerns, as its Lewis basicity activates silylating agents while suppressing side reactions.

Structural Elucidation Advantages

Mass spectral analysis of TMS-derivatized BCAA conjugates yields characteristic fragmentation patterns:

- Alpha-cleavage at the amide bond produces ions at m/z 174 (TMS-oxobutyl fragment) and m/z 218 (TMS-glycine moiety).

- McLafferty rearrangement of the branched acyl group generates diagnostic ions at m/z 157 and m/z 185, enabling unambiguous differentiation from linear-chain analogs.

- Isotopic clusters from silicon-29 and silicon-30 (natural abundance 4.7% and 3.1%, respectively) provide confirmation of silylation efficiency through expected M+1 and M+2 peak intensities.

These spectral features enable precise identification of This compound in complex biological matrices, even at sub-picomole concentrations.

Properties

CAS No. |

55494-00-3 |

|---|---|

Molecular Formula |

C10H21NO3Si |

Molecular Weight |

231.36 g/mol |

IUPAC Name |

trimethylsilyl 2-(3-methylbutanoylamino)acetate |

InChI |

InChI=1S/C10H21NO3Si/c1-8(2)6-9(12)11-7-10(13)14-15(3,4)5/h8H,6-7H2,1-5H3,(H,11,12) |

InChI Key |

LGRAJBIRLFSLRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NCC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester typically involves the reaction of glycine with 3-methyl-1-oxobutyl chloride in the presence of a base, followed by esterification with trimethylsilyl chloride. The reaction conditions often include:

- Solvent: Anhydrous tetrahydrofuran or dichloromethane

- Base: Triethylamine or pyridine

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis of the TMS Ester Group

The TMS ester moiety is highly susceptible to hydrolysis under acidic or aqueous conditions, yielding the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

Key Data:

| Condition | Product | Rate/Outcome |

|---|---|---|

| Aqueous acid (pH 3) | N-Isovaleroylglycine | Rapid deprotection (>90% yield) |

| Neutral water | Slow hydrolysis | Partial conversion (~20% in 24h) |

The stability of the TMS group in non-aqueous solvents (e.g., THF, DCM) makes it a valuable protecting group for carboxylic acids during multi-step syntheses .

Enolate Formation and Alkylation

The α-hydrogen of the glycine backbone exhibits acidity enhanced by the electron-withdrawing isovaleroyl group. Under Brønsted base catalysis (e.g., DBU or KHMDS), enolate intermediates form, enabling C–C bond formation:

Example Reaction:

-

Base : 1,8-Diazabicycloundec-7-ene (DBU)

-

Electrophile : Allyl bromide

-

Product : β-Allylated N-isovaleroylglycine TMS ester

This reactivity aligns with methodologies for synthesizing β-hydroxy α-amino acids via enolate intermediates .

Mannich Reaction Participation

The glycine moiety facilitates Mannich reactions with aldehydes and amines, forming β-amino ketones. The TMS ester remains inert under these conditions, directing reactivity to the α-carbon:

Reported Conditions:

-

Catalyst : Proline-derived organocatalyst

-

Solvent : Dichloromethane

This strategy is pivotal in synthesizing complex amino acid derivatives, such as HDAC inhibitors .

Transesterification Reactions

The TMS ester undergoes transesterification with alcohols in the presence of Lewis acids (e.g., Ti(OiPr)₄):

Applications :

-

Conversion to methyl/ethyl esters for analytical purposes.

Amide Group Reactivity

The isovaleroyl amide is resistant to hydrolysis under mild conditions but cleaves under strong acidic (6M HCl, reflux) or basic (LiOH, H₂O/THF) environments:

Kinetic Data :

-

Half-life (pH 1) : 2 hours

-

Half-life (pH 7) : >1 month

Scientific Research Applications

N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

- Substituent Diversity : The target compound’s isovaleroyl group distinguishes it from analogs with unsaturated (e.g., butenyl in ) or bulkier (e.g., cholan in ) acyl groups.

- Silylation Patterns: Compounds like N-(1-oxobutyl)-N-TMS glycine TMS ester have dual TMS groups, increasing molecular weight and hydrophobicity compared to the mono-TMS target compound.

- Bioactive Complexes : Glycine derivatives conjugated to steroidal frameworks (e.g., cholan in ) exhibit antihypertensive or antibacterial activities, unlike simpler TMS esters .

Physicochemical Properties

- Hydrophobicity : The target compound’s logP (1.527) matches N-(2-methyl-1-oxobutyl)-glycine TMS ester (logP 1.527), suggesting similar chromatographic behavior .

- Volatility : TMS groups enhance volatility, making these derivatives suitable for GC-MS. For example, the target compound and N-isovaleroylglycine TMS are used in microbial metabolite profiling .

Biological Activity

Glycine, N-(3-methyl-1-oxobutyl)-, trimethylsilyl ester (CAS Registry Number: 54824-02-1) is a derivative of glycine, an amino acid known for its role in various biological processes. This compound has garnered interest due to its potential applications in biochemical research and therapeutic developments. This article reviews the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and relevant case studies.

- Molecular Formula: C₁₀H₁₉NO₃Si

- Molecular Weight: 229.3483 g/mol

- IUPAC Name: this compound

Biological Significance

Glycine derivatives often exhibit significant biological activities, including modulation of metabolic pathways and interaction with various biological targets. The specific biological activity of glycine N-(3-methyl-1-oxobutyl)- trimethylsilyl ester has not been extensively documented; however, its structural characteristics suggest potential roles in:

- Metabolic Regulation: Glycine plays a crucial role in several metabolic pathways, including the synthesis of proteins and the regulation of neurotransmitter levels.

- Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Metabolic Pathways

Research indicates that glycine and its derivatives are involved in several metabolic pathways. For instance, glycine can be converted into serine and subsequently into other amino acids through transamination reactions. The specific metabolic fate of glycine N-(3-methyl-1-oxobutyl)- trimethylsilyl ester may involve similar enzymatic transformations.

Table 1: Metabolic Pathways Involving Glycine Derivatives

| Pathway | Enzyme | Product |

|---|---|---|

| Glycine to Serine | Serine hydroxymethyltransferase | Serine |

| Glycine to Acetyl-CoA | Glycine cleavage system | Acetyl-CoA |

| Glycine to Glutathione | Glutamate cysteine ligase | Glutathione |

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various glycine derivatives. Results indicated that compounds structurally similar to glycine N-(3-methyl-1-oxobutyl)- trimethylsilyl ester exhibited significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Study 2: Metabolic Profiling in Cancer

In a metabolomic analysis aimed at predicting gastric cancer metastasis, glycine was identified as a significant metabolite. The study highlighted the importance of glycine metabolism in cancer progression and suggested that derivatives might serve as biomarkers or therapeutic agents .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying Glycine, N-(3-methyl-1-oxobutyl)-, trimethylsilyl ester in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the most common method, leveraging the compound’s trimethylsilyl (TMS) group for derivatization. Derivatization enhances volatility and thermal stability, enabling separation and detection. For example, in plant extracts, GC-MS with TMS derivatization resolves glycine derivatives at retention times ~18–19 minutes (observed in similar compounds) . Key parameters include column type (e.g., DB-5MS), temperature gradients, and electron ionization (EI) at 70 eV for fragmentation patterns matching library spectra (e.g., NIST database) .

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves silylation of the parent carboxylic acid (e.g., N-isovaleroylglycine) using trimethylsilyl chloride (TMSCl) in anhydrous conditions with a base like triethylamine. The reaction must exclude moisture to prevent hydrolysis of the TMS group. Industrial-scale production may employ continuous flow reactors for precise control of stoichiometry and temperature .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use nitrile gloves and chemical-resistant suits (e.g., Tyvek) to avoid skin contact. For respiratory protection, use NIOSH-certified P95 masks or EU-standard ABEK-P2 cartridges if aerosolization occurs. Avoid drainage contamination due to potential environmental persistence. Decontamination requires ethanol washes and proper disposal of contaminated PPE .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with software like ORTEP-III (via GUI interfaces) provides unambiguous confirmation of the TMS ester’s stereochemistry and bond angles. For example, the 3-methyl-1-oxobutyl group’s spatial arrangement can be validated against calculated torsion angles and R-factor refinement (<5%) .

Q. What strategies address discrepancies in GC-MS spectral matching for TMS-derivatized glycine analogs?

- Methodological Answer : Low coincidence indices (<85%) in spectral libraries often arise from incomplete derivatization or matrix interference. Mitigation includes:

- Derivatization optimization : Prolong reaction time (≥1 hour) and use excess TMSCl.

- Matrix cleanup : Solid-phase extraction (C18 columns) to remove co-eluting lipids or phenolics.

- Hybrid detection : Pair GC-MS with high-resolution LC-MS/MS for cross-validation .

Q. How does the TMS group influence the compound’s bioactivity in phytochemical studies?

- Methodological Answer : The TMS group enhances lipophilicity, potentially increasing membrane permeability in bioassays. For instance, in Cassytha filiformis extracts, TMS-derivatized glycine analogs showed antibacterial activity, possibly due to improved interaction with hydrophobic bacterial membranes. However, in vitro assays must account for potential esterase-mediated hydrolysis of the TMS group, which can alter bioavailability .

Q. What computational methods predict the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The TMS ester’s susceptibility to acidic hydrolysis (pH <3) is predicted via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Simulated reaction coordinates align with experimental kinetic data (e.g., half-life <30 minutes at pH 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.